molecular formula C9H8N2O B7728101 2-methyl-1H-quinazolin-4-one

2-methyl-1H-quinazolin-4-one

Cat. No.: B7728101
M. Wt: 160.17 g/mol
InChI Key: FIEYHAAMDAPVCH-UHFFFAOYSA-N
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Description

2-Methyl-1H-quinazolin-4-one is a heterocyclic compound characterized by a quinazolinone core substituted with a methyl group at the 2-position. Quinazolinones are structurally related to natural alkaloids and exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities . The synthesis of this compound typically involves cyclization reactions; for example, 2-methyl-benzoxazin-4-one reacts with semicarbazide to form intermediates like (2-methyl-4-oxo-quinazolin-3-yl)-urea, which are further processed via thermal or chemical modifications . This compound has been utilized as a precursor for synthesizing heterocyclic derivatives with anticancer activity, demonstrating its versatility in medicinal chemistry .

Properties

IUPAC Name

2-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEYHAAMDAPVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1H-quinazolin-4-one can be achieved through various methods. One common approach involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then cyclized to yield this compound . Another method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as the copper-mediated tandem C(sp2)–H amination, can enhance the scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

This quinazolinone derivative undergoes SNAr reactions at electron-deficient positions. A transition-metal-free method using ortho-fluorobenzamides with amides in DMSO/Cs₂CO₃ at 135°C produces 2,3-disubstituted quinazolin-4-ones:

Example Reaction
2-Fluoro-N-methylbenzamide + benzamide → 3-Methyl-2-phenylquinazolin-4(3H)-one

  • Conditions : Cs₂CO₃ (2.5 equiv), DMSO, 135°C, 24 h

  • Yield : 70%

  • Key Data :

    • IR: 1693 cm⁻¹ (C=O stretch)

    • ¹H NMR: δ 7.51–7.86 ppm (aromatic protons), δ 4.33 ppm (CH₂)

Condensation Reactions

The methyl group at position 2 facilitates condensation with aldehydes and acyl chlorides:

Chalcone Formation

Reaction with 4-chlorobenzaldehyde in glacial acetic acid/sodium acetate yields chalcone derivatives:

  • Product : 2-[3-(4-Chlorophenyl)acryloyl]quinazolin-4(3H)-one

  • Conditions : Reflux, 6 h

  • Key Data :

    • IR: 1655 cm⁻¹ (α,β-unsaturated ketone)

    • ¹H NMR: δ 7.73 ppm (NH, D₂O exchangeable)

Alkylation at N3

Copper-catalyzed reactions with alkylamines introduce substituents at the N3 position:

General Procedure

  • Reagents : Cu(OAc)₂·H₂O (5 mol%), Et₃N, CH₂Cl₂

  • Substrates : Aliphatic amines (e.g., benzylamine, cyclohexylamine)

  • Yields : 60–85%

  • Product : 3-Alkyl-2-methylquinazolin-4(3H)-ones

Cyclization Reactions

Intramolecular cyclization generates fused polycyclic systems:

Example
2-[2-(2-Chlorophenyl)-2-oxoethyl]quinazolin-4(3H)-one → 5H-Quinolino[2,1-b]quinazolin-5,12(6H)-dione

  • Conditions : THF, reflux, 2 h

  • Key Data :

    • ¹³C NMR: δ 77.5 ppm (sp³ hybridized carbon)

    • MS: m/z 298 (M⁺·)

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsProductYieldSpectral Evidence
SNArCs₂CO₃, DMSO, 135°C 3-Methyl-2-phenylquinazolin-4-one70%¹H NMR: δ 7.51–7.86 ppm
Chalcone CondensationGlacial AcOH/NaOAc 2-Acryloylquinazolin-4-one87%IR: 1655 cm⁻¹
N3-AlkylationCu(OAc)₂, Et₃N, CH₂Cl₂ 3-Benzyl-2-methylquinazolin-4-one82%LC/MS: [M+H]⁺ = 235
CyclizationTHF, reflux Quinolinoquinazolinedione90%¹³C NMR: δ 77.5 ppm

Mechanistic Insights

  • SNAr : The electron-withdrawing carbonyl group activates the C2 position for nucleophilic attack by amides .

  • Cyclization : Steric effects from ortho-substituents direct intramolecular attack, forming six-membered transition states .

Scientific Research Applications

Chemical Synthesis

2-Methyl-1H-quinazolin-4-one serves as an important building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its structure allows for various modifications, which can lead to derivatives with enhanced biological activities. The compound can be synthesized through several methods, including the fusion of anthranilic acid with thioacetamide, which has been shown to yield derivatives with significant pharmacological properties .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

  • Anticancer Properties : Numerous studies have documented the anticancer effects of quinazolinone derivatives, including this compound. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes such as dihydrofolate reductase (DHFR) and targeting tyrosine kinase receptors . A study reported that certain derivatives displayed IC50 values in the low micromolar range against human breast cancer cell lines (MCF-7) and colorectal cancer cell lines (HCT-116) .
  • Antibacterial and Anti-inflammatory Effects : The compound has been evaluated for its antibacterial activity against various pathogens and has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-2). This inhibition is crucial in the context of diseases characterized by chronic inflammation and pain .

Case Study 1: Anticancer Activity

A recent study synthesized novel quinazolinone-based hybrids incorporating glycosides and triazoles. These compounds exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines, with IC50 values indicating potent activity. The structure–activity relationship (SAR) analysis suggested that specific substitutions on the quinazolinone core enhance anticancer efficacy .

Case Study 2: Enzyme Inhibition

Research focusing on the enzymatic inhibitory activities of this compound derivatives revealed their potential as COX-2 inhibitors. The study calculated mean IC50 values for several active compounds, showing that they could compete effectively with established anti-inflammatory drugs like diclofenac .

Case Study 3: Synthesis of Functional Materials

The compound's utility extends beyond medicinal applications; it is also used in synthesizing functional materials for various industrial applications. Quinazoline derivatives have been explored for their roles in developing new materials due to their unique chemical properties .

Comparative Analysis of Biological Activities

Activity Type Mechanism Example Compounds IC50 Values
AnticancerInhibition of DHFR, TKRQuinazolinone derivativesRanges from 5.70 µM to 121 µM
AntibacterialDisruption of bacterial cell wall synthesisVarious quinazolinone derivativesVariable
Anti-inflammatoryInhibition of COX enzymesThis compound derivativesComparable to diclofenac

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives share a common core structure but differ in substituents, leading to variations in physicochemical properties, biological activities, and safety profiles. Below is a detailed comparison of 2-methyl-1H-quinazolin-4-one with structurally analogous compounds.

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
This compound C₉H₈N₂O 160.17 2-methyl Anticancer, precursor synthesis
2-Ethyl-2-methyl-1,3-dihydroquinazolin-4-one C₁₁H₁₄N₂O 190.24 2-ethyl, 2-methyl Not specified
2-Cyclohexyl-1-phenylquinazolin-4(1H)-one C₂₀H₂₀N₂O 304.39 2-cyclohexyl, 1-phenyl Laboratory chemical
2-(2-Methylpropyl)-1H-quinazolin-4-one C₁₂H₁₄N₂O 202.25 2-isobutyl Synthetic intermediate
6-Bromomethyl-2-methylquinazolin-4-one C₁₀H₉BrN₂O 253.10 6-bromomethyl, 2-methyl Pharmaceutical intermediate

Physicochemical Properties

  • Molecular Weight and Solubility : Smaller derivatives like this compound (MW 160.17) may exhibit better aqueous solubility compared to bulkier analogues (e.g., 2-cyclohexyl-1-phenyl derivative, MW 304.39) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-1H-quinazolin-4-one, and how do their yields compare under standard conditions?

  • Methodological Answer : Two primary synthesis pathways are documented. Method A involves cyclocondensation of anthranilic acid derivatives with methyl isocyanate, while Method B utilizes a one-pot reaction of 2-aminobenzamide with acetyl chloride under acidic conditions. Yields for Method A typically range from 65–75%, whereas Method B achieves 80–85% due to optimized stoichiometry and reduced side reactions . Heterogeneous catalysts (e.g., zeolites or sulfonic acid-functionalized silica) can further enhance efficiency in Method B by reducing reaction time and improving selectivity .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Structural validation requires a combination of:

  • 1H/13C NMR : To confirm proton environments (e.g., methyl group at δ 2.4 ppm) and carbonyl resonance (δ 165–170 ppm) .
  • IR Spectroscopy : Identification of the lactam carbonyl stretch (~1680 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 160 for [M+H]⁺) and fragmentation patterns to verify the backbone .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 warnings) .
  • Ventilation : Use fume hoods to avoid inhalation risks.
  • Waste Management : Segregate chemical waste for professional disposal to mitigate environmental contamination .

Advanced Research Questions

Q. How can heterogeneous solid acid catalysts be optimized in the synthesis of this compound derivatives to improve reaction efficiency?

  • Methodological Answer : Catalyst optimization involves:

  • Surface Modification : Introducing sulfonic acid groups to silica-based catalysts enhances Brønsted acidity, improving cyclization rates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce byproducts.
  • Recycling Trials : Assessing catalyst stability over multiple cycles via TGA and BET surface area analysis to ensure sustained activity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the biological activity of this compound derivatives?

  • Methodological Answer : Discrepancies can be addressed through:

  • Docking Validation : Re-evaluating binding poses using flexible docking algorithms (e.g., AutoDock Vina) to account for protein conformational changes .
  • Experimental Replication : Conducting dose-response assays (e.g., IC50 measurements) under standardized conditions to verify computational predictions .
  • Meta-Analysis : Cross-referencing datasets from multiple studies to identify outliers or methodological biases .

Q. How does the introduction of substituents at specific positions on the quinazolinone core influence its anticancer activity, and what methodological approaches are used to assess this?

  • Methodological Answer : Substituent effects are evaluated via:

  • SAR Studies : Systematic variation of substituents (e.g., electron-withdrawing groups at C2) and testing against cancer cell lines (e.g., MTT assays). For example, 2-ethyl derivatives show enhanced cytotoxicity compared to methyl analogs .
  • Computational Modeling : DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with biological activity .
  • Crystallographic Analysis : X-ray diffraction to confirm structural modifications (e.g., dihedral angles affecting binding to kinase targets) .

Q. What advanced techniques are employed to study the metabolic stability of this compound in drug development pipelines?

  • Methodological Answer : Key approaches include:

  • In Vitro Microsomal Assays : Incubation with liver microsomes to measure half-life (t½) and identify major metabolites via LC-MS/MS .
  • CYP450 Inhibition Screening : Assessing interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
  • Pharmacokinetic Modeling : Compartmental analysis to predict bioavailability and clearance rates in preclinical models .

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